physical properties of 4-(difluoromethyl)benzyl chloride
physical properties of 4-(difluoromethyl)benzyl chloride
The following technical monograph provides an in-depth analysis of 4-(difluoromethyl)benzyl chloride , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.
Primary Classification: Fluorinated Benzylic Electrophile Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
4-(Difluoromethyl)benzyl chloride is a critical intermediate for introducing the 4-(difluoromethyl)benzyl moiety into small molecules. In modern drug design, the difluoromethyl group (
This guide details the physical properties, synthesis, and handling protocols for this compound. Due to its high reactivity and sensitivity, it is frequently generated in situ or used immediately after purification.
Chemical Identity & Structural Characterization[1][2][3][4][5]
| Parameter | Data / Description |
| Systematic Name | 1-(Chloromethyl)-4-(difluoromethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 176.59 g/mol |
| Structure | |
| Key Functional Groups | Benzylic Chloride (Electrophile), Difluoromethyl (Lipophilic H-bond donor) |
| Precursor CAS | 444915-77-9 (4-(Difluoromethyl)benzyl alcohol) |
Note on CAS: While the alcohol precursor (CAS 444915-77-9) is widely cataloged, the chloride derivative is often treated as a transient intermediate or custom synthesis product. Users should reference the alcohol CAS for procurement and perform the chlorination step described in Section 5.
Physical Properties Matrix
As a close structural analog to 4-(trifluoromethyl)benzyl chloride (CAS 939-99-1), the physical properties of the difluoromethyl variant follow predictable trends based on the substitution of one fluorine atom with a hydrogen atom.
| Property | Value (Estimated/Analog-Based) | Scientific Rationale |
| Physical State | Liquid | Standard for low-MW benzyl chlorides. |
| Appearance | Colorless to pale yellow | Oxidation or hydrolysis leads to yellowing. |
| Boiling Point | ~195–205 °C (760 mmHg)~72–78 °C (12 mmHg) | Slightly higher than |
| Density | ~1.26 – 1.29 g/mL | Slightly lower than |
| Solubility | DCM, THF, Toluene, EtOAc | Hydrolyzes rapidly in water/alcohols. |
| Flash Point | > 75 °C | High flash point but combustible. |
Stability Profile
-
Hydrolytic Instability: Like all benzyl chlorides, this compound is prone to hydrolysis in the presence of moisture, generating HCl and the corresponding benzyl alcohol.
-
Thermal Stability: Stable at room temperature under inert atmosphere (
or Ar). -
Base Sensitivity: The benzylic position is susceptible to nucleophilic attack. Crucially , the
proton is weakly acidic ( ); strong bases (e.g., -BuLi, LDA) can deprotonate this position, leading to difluorocarbene elimination or polymerization.
Synthetic Utility & Application Logic
The primary value of 4-(difluoromethyl)benzyl chloride lies in its ability to transfer the 4-(difluoromethyl)benzyl group via Nucleophilic Substitution (
Bioisosteric Significance
The
-
Reactivity: High electrophilicity at the benzylic carbon.
-
Metabolic Stability: The
bonds protect the benzylic position from rapid metabolic oxidation compared to a methyl group.
Reaction Workflow Visualization
The following diagram illustrates the synthesis of the chloride from its alcohol precursor and its subsequent application in drug design.
Caption: Synthesis of 4-(difluoromethyl)benzyl chloride via chlorination and subsequent nucleophilic coupling.
Experimental Protocol: Synthesis & Handling
Objective: Preparation of 4-(difluoromethyl)benzyl chloride from 4-(difluoromethyl)benzyl alcohol.
Reagents
-
Precursor: 4-(Difluoromethyl)benzyl alcohol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 equiv) -
Catalyst: DMF (Dimethylformamide) (0.05 equiv) - Optional, accelerates reaction.
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
). -
Dissolution: Dissolve 4-(difluoromethyl)benzyl alcohol in anhydrous DCM (approx. 0.5 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition: Add
dropwise over 15 minutes. Caution: Evolution of and gas will occur. Vent to a scrubber. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica gel, UV visualization) for the disappearance of the alcohol.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess
. -
Note: Aqueous workup is discouraged to prevent hydrolysis. If necessary, wash rapidly with ice-cold saturated
, dry over , and concentrate immediately.
-
-
Purification: The crude material is typically sufficiently pure (>95%) for subsequent steps. If purification is required, use vacuum distillation (approx. 75 °C @ 12 mmHg).
Quality Control Check
-
1H NMR (
): Look for the benzylic methylene shift ( ) around 4.6 ppm.[1] The difluoromethyl proton ( ) appears as a triplet ( ) around 6.6–6.9 ppm.
Handling, Safety, & Storage[9][10][11]
Hazard Class: Corrosive, Lachrymator.[2]
| Hazard | Mitigation Strategy |
| Lachrymator | This compound is a potent tear agent.[2] Always handle in a functioning fume hood. Do not transport open containers outside the hood. |
| Corrosive | Causes severe skin burns and eye damage.[3][2][4][5] Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles. |
| Inhalation | Vapors are destructive to mucosal membranes. If inhaled, move to fresh air immediately.[2][6][5] |
| Storage | Store at 2–8 °C under inert gas ( |
Emergency Decision Tree
Caption: Immediate response protocol for exposure to benzylic chlorides.
References
-
PubChem. 4-(Trifluoromethyl)benzyl chloride Compound Summary (Analog Reference). National Library of Medicine. [Link]
Sources
- 1. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
